DROMOSTANOLONE PROPIONATE

Vue d'ensemble

Description

Le propionate de drostanolone, également connu sous le nom de propionate de dromostanolone, est un stéroïde anabolisant-androgène synthétique dérivé de la dihydrotestostérone. Il a été décrit pour la première fois en 1959 et introduit à des fins médicales en 1961. Ce composé est principalement utilisé pour traiter le cancer du sein chez les femmes en raison de ses propriétés anti-œstrogéniques. Il est également populaire parmi les athlètes et les culturistes pour sa capacité à améliorer la physique et les performances .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le propionate de drostanolone est synthétisé par estérification de la drostanolone avec de l'acide propionique. Le processus d'estérification implique la réaction de la drostanolone avec de l'anhydride propionique ou du chlorure de propionyle en présence d'une base telle que la pyridine. La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'ester .

Méthodes de production industrielle : Dans les milieux industriels, le propionate de drostanolone est produit par un processus de synthèse en plusieurs étapes. Les étapes clés incluent la méthylation de la dihydrotestostérone pour former la drostanolone, suivie de l'estérification avec de l'acide propionique. Le produit final est purifié par recristallisation ou chromatographie pour obtenir la pureté et la puissance désirées .

Analyse Des Réactions Chimiques

Types de réactions : Le propionate de drostanolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le propionate de drostanolone en son composé parent, la drostanolone.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels pour modifier ses propriétés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la drostanolone, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Le propionate de drostanolone a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes de détection.

Biologie : Le composé est étudié pour ses effets sur la croissance musculaire et la synthèse protéique.

Médecine : Il a été utilisé dans le traitement du cancer du sein et est étudié pour son potentiel dans le traitement d'autres affections liées aux hormones.

Industrie : Le propionate de drostanolone est utilisé dans le développement de médicaments et de suppléments améliorant les performances

5. Mécanisme d'action

Le propionate de drostanolone exerce ses effets en se liant aux récepteurs des androgènes dans l'organisme. Cette liaison entraîne des changements dans l'expression des gènes, ce qui se traduit par une augmentation de la synthèse protéique et de la croissance musculaire. Le composé inhibe également l'activité des récepteurs des œstrogènes, ce qui contribue à ses effets anti-œstrogéniques. Les principales cibles moléculaires comprennent les récepteurs des androgènes et les récepteurs des œstrogènes .

Composés similaires :

- Propionate de testostérone

- Décanoate de nandrolone

- Acétate de trenbolone

Comparaison : Le propionate de drostanolone est unique en raison de ses fortes propriétés anti-œstrogéniques, ce qui le rend particulièrement efficace dans le traitement du cancer du sein hormonalement sensible. Contrairement au propionate de testostérone, il ne se convertit pas en œstrogène, réduisant le risque d'effets secondaires liés aux œstrogènes. Comparé au décanoate de nandrolone et à l'acétate de trenbolone, le propionate de drostanolone a un profil androgène plus doux, ce qui le rend plus adapté à une utilisation chez les femmes .

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Breast Cancer

Dromostanolone propionate was primarily developed for the treatment of advanced inoperable breast cancer in postmenopausal women. It acts as an agonist of the androgen receptor, which is present in some breast cancer cells. By binding to these receptors, this compound may inhibit tumor growth and proliferation, particularly in estrogen-dependent cancers. Clinical studies have shown that its administration can lead to tumor regression in a subset of patients, with reported regression rates as high as 38.5% in certain cases .

2. Palliative Care

In addition to its use as a primary treatment, this compound has been utilized in palliative care for patients with advanced or metastatic breast cancer. Its ability to provide symptomatic relief and potentially slow disease progression makes it a valuable option when other treatments are ineffective .

3. Veterinary Applications

Research has indicated the potential for this compound in veterinary medicine, particularly for promoting weight gain and suppressing estrus in livestock. Studies have demonstrated that subcutaneously implanted pellets containing this compound can lead to significant weight increases in animals such as heifers . This application is particularly valuable in agricultural settings where growth promotion is critical.

Non-Medical Applications

1. Performance Enhancement

This compound has gained popularity among athletes and bodybuilders for its performance-enhancing properties. It is known to increase protein synthesis and muscle mass while reducing body fat, making it appealing for physique improvement and competitive sports . Its lower androgenic effects compared to testosterone make it a preferred choice among female athletes seeking to enhance performance without significant masculinizing side effects .

2. Research on Biological Pathways

The compound has been the subject of various research studies aimed at understanding its interactions with biological pathways related to muscle growth and fat metabolism. This compound's unique structure allows researchers to explore its effects on gene expression related to anabolic processes, providing insights into muscle physiology and potential therapeutic targets for muscle-wasting conditions .

Pharmacokinetics and Mechanism of Action

This compound is administered via intramuscular injection due to its poor oral bioavailability. Its elimination half-life is approximately two days, allowing for relatively frequent dosing schedules . The compound is metabolized into its active form, drostanolone, which exerts its effects by activating androgen receptors and modulating gene expression related to muscle growth and fat metabolism.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medical Treatment | Used primarily for advanced breast cancer treatment; inhibits tumor growth via androgen receptor action. |

| Palliative Care | Provides symptomatic relief in advanced cancer cases; enhances quality of life for patients. |

| Veterinary Use | Promotes weight gain and suppresses estrus in livestock; administered via implantable pellets. |

| Performance Enhancement | Popular among athletes for muscle gain and fat loss; lower androgenic effects compared to testosterone. |

| Research Applications | Investigated for its role in muscle physiology and anabolic processes; potential therapeutic targets identified. |

Mécanisme D'action

Drostanolone propionate exerts its effects by binding to androgen receptors in the body. This binding leads to changes in gene expression, resulting in increased protein synthesis and muscle growth. The compound also inhibits the activity of estrogen receptors, which contributes to its anti-estrogenic effects. The primary molecular targets include androgen receptors and estrogen receptors .

Comparaison Avec Des Composés Similaires

- Testosterone propionate

- Nandrolone decanoate

- Trenbolone acetate

Comparison: Drostanolone propionate is unique due to its strong anti-estrogenic properties, which make it particularly effective in treating hormone-responsive breast cancer. Unlike testosterone propionate, it does not convert to estrogen, reducing the risk of estrogen-related side effects. Compared to nandrolone decanoate and trenbolone acetate, drostanolone propionate has a milder androgenic profile, making it more suitable for use in women .

Activité Biologique

Dromostanolone propionate, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), exhibits notable biological activities, particularly in the context of its therapeutic applications and effects on muscle growth. This article delves into its pharmacological properties, mechanisms of action, clinical uses, and associated research findings.

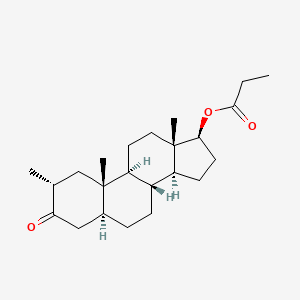

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 360.530 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 114-120°C

- Boiling Point : 445.9 ± 45.0°C at 760 mmHg

This compound is characterized by its propionate ester, which enhances its bioavailability and pharmacokinetic profile, allowing for effective intramuscular administration.

This compound primarily functions as an agonist of the androgen receptor (AR) . Upon binding to ARs in various tissues, it initiates a cascade of genetic changes that promote:

- Increased Protein Synthesis : Enhances muscle growth and repair.

- Decreased Protein Catabolism : Reduces the breakdown of proteins, contributing to muscle preservation.

- Inhibition of Estrogen Receptors : Exhibits anti-estrogenic properties by competing with estrogen for binding sites, particularly in breast cancer cells .

This dual action not only supports anabolic processes but also provides therapeutic benefits in certain cancers.

Cancer Treatment

This compound has been utilized in the treatment of hormone-sensitive tumors, particularly:

- Breast Cancer : It has shown efficacy in treating estrogen receptor-positive (ER+) breast cancers by inhibiting estrogen uptake without affecting normal breast tissue . This selective action minimizes side effects associated with traditional estrogen therapies.

Weight Gain and Muscle Preservation

Research indicates that this compound can induce significant weight gain in animal models when administered via implant pellets. This property is beneficial for conditions requiring muscle preservation or weight gain .

Case Studies and Clinical Trials

-

Antitumor Activity :

A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through competitive inhibition of estrogen receptors . -

Weight Gain Studies :

Research involving animal models showed that subcutaneous implants of this compound resulted in increased body weight and suppressed estrus in female animals, indicating its potential use in livestock management . -

Combination Therapies :

In experiments involving rats with induced tumors, treatment with this compound combined with other agents notably increased survival times compared to controls .

Side Effects and Safety Profile

This compound is associated with a lower risk of virilization compared to testosterone due to its unique anabolic-to-androgenic activity ratio. However, potential side effects include:

Propriétés

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTIQUSPUUHHEH-UXOVVSIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022972 | |

| Record name | Dromostanolone proprionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production. | |

| Record name | Drostanolone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

521-12-0 | |

| Record name | Dromostanolone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dromostanolone propionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | drostanolone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone proprionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20UZ57G4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.